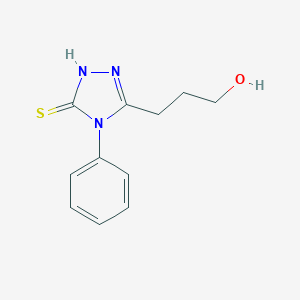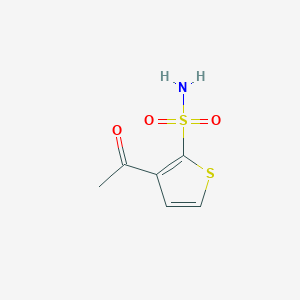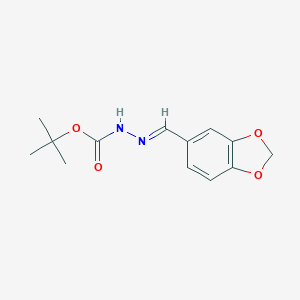
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is a chemical compound used in scientific research for various purposes. It is a synthetic molecule that has been studied for its potential therapeutic properties.
Applications De Recherche Scientifique
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate has been studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate. One direction is to further investigate its potential therapeutic properties and optimize its use in drug development. Another direction is to study its mechanism of action and identify potential targets for drug development. Additionally, more research is needed to understand its safety and potential side effects.
Méthodes De Synthèse
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is synthesized using a two-step process. The first step involves the reaction of tert-butyl hydrazinecarboxylate with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The second step involves the removal of the protecting group to obtain the final product.
Propriétés
Numéro CAS |
31127-16-9 |
|---|---|
Nom du produit |
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate |
Formule moléculaire |
C13H16N2O4 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)15-14-7-9-4-5-10-11(6-9)18-8-17-10/h4-7H,8H2,1-3H3,(H,15,16)/b14-7+ |
Clé InChI |
OYTFTYXFAYZEJQ-VGOFMYFVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=C1)OCO2 |
SMILES |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
SMILES canonique |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



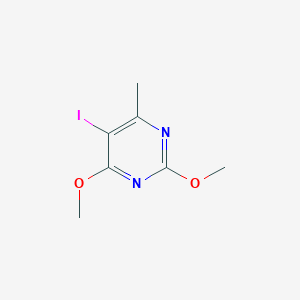
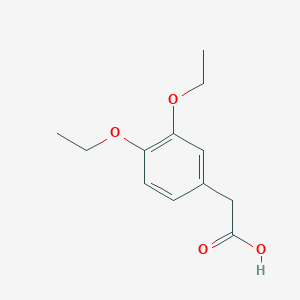
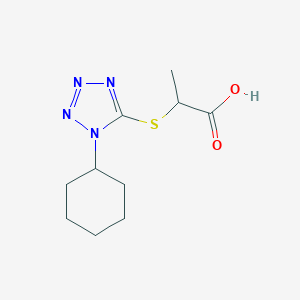
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

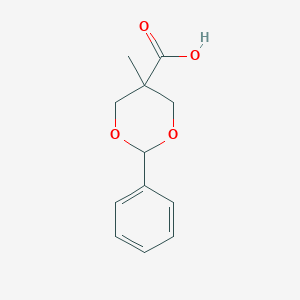

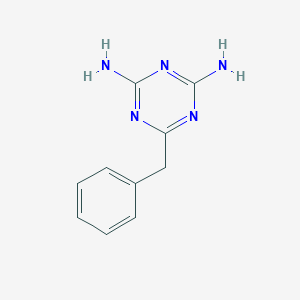
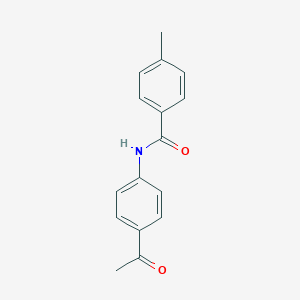
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
